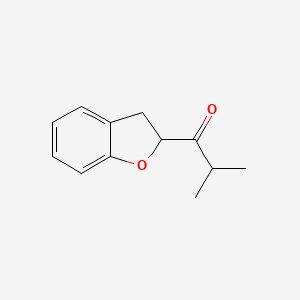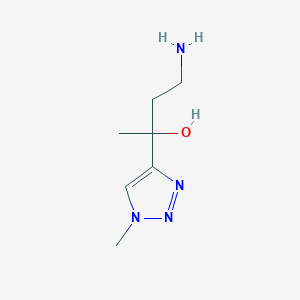![molecular formula C10H15NOS B13190730 1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its molecular formula is C10H15NOS , and it has a molecular weight of 197.30 g/mol.
- The compound features a cyclopropyl ring, an amino group, and a thiophene moiety, making it structurally interesting.
1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol: , also known by its CAS number 1851764-96-9, is a chemical compound.
Méthodes De Préparation
- Synthetic Routes : Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically explore various strategies involving cyclization reactions and functional group transformations.
- Industrial Production : Information on large-scale industrial production methods is scarce due to its research-oriented nature.
Analyse Des Réactions Chimiques
- Reactivity : The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : Specific reagents and conditions depend on the desired transformations. For instance:
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
- Substitution : Halogenation reactions using reagents like bromine or chlorine.
- Major Products : These reactions could yield derivatives with modified functional groups or stereochemistry.
Applications De Recherche Scientifique
- Chemistry : Researchers study this compound’s reactivity, stability, and potential applications as building blocks in organic synthesis.
- Biology and Medicine : Investigations into its biological activity, pharmacology, and potential therapeutic effects.
- Industry : Possible applications in materials science, such as polymers or catalysts.
Mécanisme D'action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research is needed to elucidate its interactions with biological targets.
Comparaison Avec Des Composés Similaires
- Similar Compounds : While I couldn’t find direct analogs, related compounds with cyclopropyl or thiophene moieties exist. For instance, 1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol (CAS number 1865063-93-9) shares some structural features .
- Uniqueness : Highlighting the unique aspects of this compound would require more in-depth analysis.
Remember that research in this field is ongoing, and new findings may emerge
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C10H15NOS/c1-9(12,8-2-5-13-6-8)10(7-11)3-4-10/h2,5-6,12H,3-4,7,11H2,1H3 |
Clé InChI |
PCYUJLLFMKNAPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC=C1)(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)


![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)





![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)

![2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190737.png)
![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)
